molecular formula C22H25N3OS B7681184 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

Cat. No. B7681184
M. Wt: 379.5 g/mol
InChI Key: WPZIBVCPSANEAE-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide is not yet fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-tumor effects by inhibiting various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized knowledge in organic chemistry.

Future Directions

There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide. One potential application is in the development of novel anti-inflammatory and anti-tumor agents. It can also be used as a tool compound to study various signaling pathways involved in inflammation and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its complex synthesis process and high potency make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide involves a multistep process that requires specialized knowledge in organic chemistry. The process involves the reaction of 2-(2,3-dimethylanilino)benzoic acid with 4-tert-butyl-2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then subjected to various purification steps, including column chromatography, to obtain the final product.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-14-9-8-12-17(15(14)2)23-18-11-7-6-10-16(18)20(26)25-21-24-19(13-27-21)22(3,4)5/h6-13,23H,1-5H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZIBVCPSANEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

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